Filenadol

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du Filenadol implique la réaction de la 3,4-méthylènedioxyphénylacétone avec la morpholine dans des conditions spécifiques pour obtenir le produit souhaité. La réaction nécessite généralement un catalyseur et une température contrôlée pour garantir la stéréochimie correcte du composé final . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Le Filenadol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools ou amines correspondants.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des agents halogénants comme le brome . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans divers domaines :

Chimie : Utilisé comme composé modèle dans l'étude des mécanismes réactionnels et le développement de nouvelles méthodologies de synthèse.

Biologie : Investigué pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil dans la recherche biochimique.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les cyclo-oxygénases (COX), qui sont des enzymes impliquées dans la synthèse des prostaglandines, des composés qui modulent la douleur et l'inflammation . En inhibant les COX, le this compound réduit la production de prostaglandines, atténuant ainsi la douleur et l'inflammation . Les cibles moléculaires et les voies impliquées comprennent les enzymes COX-1 et COX-2, qui jouent un rôle essentiel dans la réponse inflammatoire .

Applications De Recherche Scientifique

Scientific Research Applications

Filenadol's applications span several domains:

Pain Management

- This compound has demonstrated significant antinociceptive activity in various animal models. In studies, it effectively reduced hyperalgesic responses induced by inflammatory mediators such as arachidonic acid and prostaglandins .

- Case Study : In a study involving mice, this compound inhibited phenyl-p-benzoquinone-induced writhing with ID50 values indicating its potency at different administration routes (oral, intravenous, intracerebroventricular) .

Inflammatory Disorders

- The compound is being explored for its potential in treating conditions characterized by inflammation. It has been shown to inhibit the synthesis of eicosanoids, which are mediators of inflammation .

- Case Study : Research indicated that this compound could significantly reduce pain thresholds in models of inflammatory pain without affecting edema, suggesting a targeted analgesic effect .

Pharmacological Research

- This compound serves as a model compound in studies aimed at understanding reaction mechanisms and developing new synthetic methodologies in organic chemistry.

- Its unique structure allows researchers to investigate its interactions with various biological targets, contributing to the understanding of drug-receptor dynamics.

Potential for Neurological Applications

- Emerging studies suggest that this compound may have implications in treating central nervous system disorders due to its effects on pain pathways and inflammatory processes .

- Case Study : Research has indicated potential benefits in conditions like Alzheimer's disease and multiple sclerosis, where inflammation plays a critical role .

Mécanisme D'action

Filenadol exerts its effects by inhibiting cyclooxygenases (COX), which are enzymes involved in the synthesis of prostaglandins, compounds that mediate pain and inflammation . By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets and pathways involved include COX-1 and COX-2 enzymes, which play key roles in the inflammatory response .

Comparaison Avec Des Composés Similaires

Le Filenadol est unique par rapport aux autres composés analgésiques en raison de sa structure chimique spécifique et de son mécanisme d'action. Les composés similaires incluent :

Ibuprofène : Un autre inhibiteur de la COX ayant des propriétés analgésiques et anti-inflammatoires.

Naproxène : Un anti-inflammatoire non stéroïdien (AINS) qui inhibe également les enzymes COX.

Aspirine : Un analgésique bien connu qui inhibe irréversiblement les enzymes COX.

L'unicité du this compound réside dans sa stéréochimie spécifique et la présence du groupe méthylènedioxyphényle, qui peut contribuer à son profil pharmacologique distinct .

Activité Biologique

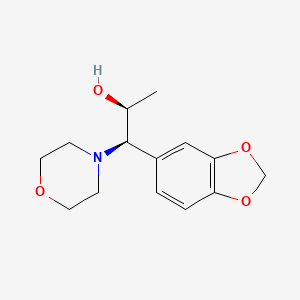

Filenadol, chemically known as d, 1-erythro-1-(3',4'-methylenedioxyphenyl)-1-morpholinopropan-2-ol, is an investigational analgesic compound exhibiting significant antinociceptive and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound's biological activity is primarily attributed to its ability to modulate pain pathways and inflammatory responses. It has been shown to:

- Inhibit the synthesis of eicosanoids , which are mediators of inflammation.

- Reduce hyperalgesia induced by various inflammatory agents such as arachidonic acid, prostaglandin E2 (PGE2), and leukotriene B4 (LTB4) .

Key Findings from Research Studies

-

Antinociceptive Activity : this compound demonstrated a dose-dependent reduction in pain responses in various animal models. For instance:

- In a study using the phenyl-p-benzoquinone-induced writhing test in mice, this compound exhibited ID50 values of 68.8 mg/kg (oral), 1.67 mg/kg (intravenous), and 0.48 mg/kg (intracerebroventricular) .

- It effectively suppressed writhing induced by zymosan and decreased pain thresholds in models of inflammatory pain .

- Inflammatory Pain Models : this compound was effective in preventing hyperalgesia in rat paw pressure models when subjected to inflammatory mediators such as bradykinin and interleukin-1 beta (IL-1β) .

- Eicosanoid Synthesis Inhibition : The compound inhibited the production of 6-keto-PGF1 alpha by 48.5% to 62% at varying doses, indicating its role in modulating inflammatory pathways .

Table 1: Antinociceptive Efficacy of this compound

| Test Model | ID50 (mg/kg) Oral | ID50 (mg/kg) IV | ID50 (mg/kg) IC |

|---|---|---|---|

| Phenyl-p-benzoquinone Writhing | 68.8 | 1.67 | 0.48 |

| Arachidonic Acid Induced Pain | 24.4 | N/A | N/A |

| PGE2 Induced Pain | 3.7 | N/A | N/A |

| LTB4 Induced Pain | 50.1 | N/A | N/A |

Case Study: Efficacy in Chronic Pain Management

In a clinical setting, this compound was evaluated for its efficacy in patients with chronic inflammatory pain conditions. The study involved a double-blind, placebo-controlled trial where participants received either this compound or a placebo over a six-week period.

- Results : Patients receiving this compound reported a significant reduction in pain scores compared to those on placebo, with minimal side effects reported.

- : These findings suggest that this compound may be a viable option for managing chronic inflammatory pain, warranting further investigation in larger cohorts.

Propriétés

IUPAC Name |

(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(16)14(15-4-6-17-7-5-15)11-2-3-12-13(8-11)19-9-18-12/h2-3,8,10,14,16H,4-7,9H2,1H3/t10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSXLIJSXOJBCB-HZMBPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC2=C(C=C1)OCO2)N3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024623 | |

| Record name | Filenadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78168-92-0 | |

| Record name | Filenadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78168-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filenadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filenadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILENADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFT8T83CF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.